Cdk4/6-IN-13 -

Cdk4/6-IN-13

Catalog Number: EVT-12550774
CAS Number:
Molecular Formula: C25H29N7O
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk4/6-IN-13 is a compound that functions as an inhibitor of cyclin-dependent kinases 4 and 6, which are crucial regulators of the cell cycle. These kinases play a significant role in the transition from the G1 phase to the S phase of the cell cycle, and their dysregulation is often implicated in various cancers, particularly breast cancer. The development of Cdk4/6 inhibitors, including Cdk4/6-IN-13, represents a promising strategy in cancer therapy, targeting the pathways that drive tumor proliferation.

Source and Classification

Cdk4/6-IN-13 is classified as a small molecule inhibitor and is part of a broader category of drugs known as cyclin-dependent kinase inhibitors. These inhibitors are designed to selectively block the activity of Cdk4 and Cdk6, thus preventing the phosphorylation of retinoblastoma protein (Rb) and inhibiting cell cycle progression. The compound has been synthesized and evaluated for its efficacy in preclinical studies, demonstrating potential therapeutic benefits in treating hormone receptor-positive breast cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk4/6-IN-13 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that can be modified through various organic reactions.
  2. Reaction Conditions: Specific conditions such as temperature, solvent choice, and reaction time are optimized to achieve high yields and purity.
  3. Purification: After synthesis, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate Cdk4/6-IN-13 from unreacted materials and by-products.

For example, one study reported a two-step automated synthetic strategy yielding the final product with a radiochemical purity exceeding 98% within a total synthesis time of approximately 70 minutes .

Molecular Structure Analysis

Structure and Data

Cdk4/6-IN-13 features a molecular structure characterized by specific functional groups that confer its inhibitory activity against cyclin-dependent kinases. The precise molecular formula and structural details (such as bond angles and dihedral angles) are critical for understanding its interaction with target proteins.

Data related to its molecular weight, melting point, and solubility are essential for assessing its pharmacokinetic properties. For instance, the compound's lipophilicity can be evaluated through its octanol-water partition coefficient.

Chemical Reactions Analysis

Reactions and Technical Details

Cdk4/6-IN-13 undergoes specific chemical reactions that facilitate its interaction with target kinases. These reactions include:

  1. Binding Interactions: The compound forms reversible interactions with Cdk4 and Cdk6 by binding to their ATP-binding sites. This binding is mediated through hydrogen bonds with key amino acid residues in the kinase's active site.
  2. Inhibition Mechanism: By occupying the ATP-binding pocket, Cdk4/6-IN-13 inhibits the phosphorylation activity of these kinases on their substrates, particularly retinoblastoma protein.

The technical details regarding binding affinities (IC50 values) reveal how effectively Cdk4/6-IN-13 can inhibit kinase activity compared to other known inhibitors .

Mechanism of Action

Process and Data

The mechanism of action for Cdk4/6-IN-13 involves several steps:

  1. Inhibition of Kinase Activity: Upon binding to Cdk4 or Cdk6, the compound prevents these kinases from phosphorylating retinoblastoma protein.
  2. Cell Cycle Arrest: This inhibition leads to cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA synthesis (S phase).
  3. Induction of Apoptosis: Prolonged inhibition may result in apoptosis due to sustained cell cycle arrest.

Data from preclinical studies indicate that compounds similar to Cdk4/6-IN-13 can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk4/6-IN-13 exhibits several physical and chemical properties that are critical for its function:

  • Molecular Weight: Determined during synthesis.
  • Solubility: Important for formulation; typically assessed in various solvents.
  • Stability: Evaluated under different conditions (e.g., temperature, pH) to ensure efficacy over time.
  • Lipophilicity: Measured using octanol-water partition coefficients; influences bioavailability.

These properties inform researchers about how the compound behaves in biological systems and its potential effectiveness as a therapeutic agent .

Applications

Scientific Uses

Cdk4/6-IN-13 has significant applications in cancer research:

  1. Therapeutic Development: As an inhibitor of cyclin-dependent kinases 4 and 6, it is being studied for its potential use in treating hormone receptor-positive breast cancer.
  2. Research Tool: It serves as a valuable tool for studying cell cycle regulation and the mechanisms underlying cancer cell proliferation.
  3. Combination Therapy: Ongoing research explores its efficacy when used in combination with other anticancer agents or therapies to enhance treatment outcomes.

The ongoing clinical trials and studies involving Cdk4/6 inhibitors highlight their importance in modern oncology .

Properties

Product Name

Cdk4/6-IN-13

IUPAC Name

1-[8-methyl-12-(4-piperazin-1-ylanilino)-4-propan-2-yl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaen-7-yl]ethanone

Molecular Formula

C25H29N7O

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C25H29N7O/c1-15(2)21-14-32-23-20(16(3)22(17(4)33)24(32)29-21)13-27-25(30-23)28-18-5-7-19(8-6-18)31-11-9-26-10-12-31/h5-8,13-15,26H,9-12H2,1-4H3,(H,27,28,30)

InChI Key

DEVYXOKAXWLJRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CN2C3=NC(=NC=C13)NC4=CC=C(C=C4)N5CCNCC5)C(C)C)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.